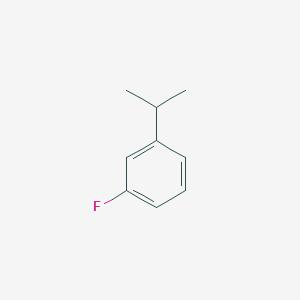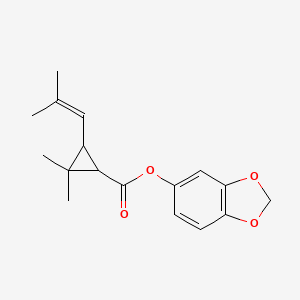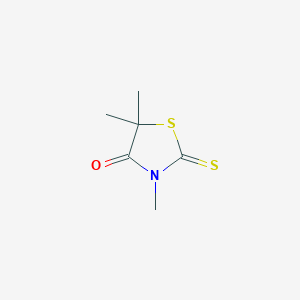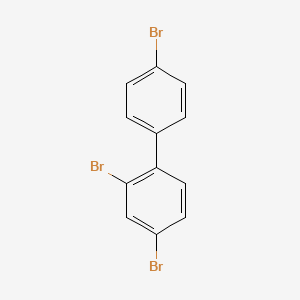
Niobium--tantalum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium–tantalum (1/1) is a compound consisting of equal parts niobium and tantalum. Both elements belong to Group V of the periodic table and share similar physical and chemical properties. They are often found together in nature, primarily in minerals such as columbite and tantalite . Niobium and tantalum are known for their high melting points, corrosion resistance, and superconducting properties, making them valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium and tantalum are typically extracted from their ores through a series of chemical processes. The primary method involves the decomposition of the ores using acids, such as hydrofluoric acid, followed by liquid-liquid extraction to separate the two metals . The metals are then reduced to their elemental forms using methods like metallothermic reduction, where niobium and tantalum oxides are reduced with metals such as aluminum or sodium .
Industrial Production Methods: In industrial settings, niobium and tantalum are often produced from columbite-tantalite ores. The ores are first crushed and then subjected to a series of chemical treatments, including acid leaching and solvent extraction, to separate niobium and tantalum . The final products are high-purity niobium and tantalum oxides, which can be further processed into various forms, such as powders, ingots, or alloys .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium and tantalum undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, niobium and tantalum can react with oxygen to form their respective oxides, such as niobium pentoxide (Nb2O5) and tantalum pentoxide (Ta2O5) . These oxides are highly stable and resistant to further chemical attack.
Common Reagents and Conditions: Common reagents used in the reactions of niobium and tantalum include hydrofluoric acid, sulfuric acid, and various reducing agents like aluminum and sodium . The reactions typically occur under high-temperature conditions to facilitate the formation of the desired products.
Major Products Formed: The major products formed from the reactions of niobium and tantalum include their oxides, halides, and various alloys. For instance, niobium and tantalum can form halides such as niobium pentachloride (NbCl5) and tantalum pentachloride (TaCl5) when reacted with chlorine .
Applications De Recherche Scientifique
Niobium–tantalum (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization processes . In biology and medicine, niobium and tantalum are used in the development of medical implants and devices due to their biocompatibility and resistance to corrosion . In industry, niobium and tantalum are used in the production of high-performance alloys, superconductors, and electronic components .
Mécanisme D'action
The mechanism by which niobium–tantalum (1/1) exerts its effects is primarily related to its ability to form stable compounds and alloys. At the molecular level, niobium and tantalum interact with other elements to form strong chemical bonds, which contribute to the stability and durability of the resulting materials . The unique electronic configurations of niobium and tantalum also play a role in their superconducting properties, making them valuable in advanced technological applications .
Comparaison Avec Des Composés Similaires
- Zirconium
- Hafnium
- Columbite
- Tantalite
Niobium–tantalum (1/1) stands out due to its exceptional stability, corrosion resistance, and superconducting properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
12059-58-4 |
|---|---|
Formule moléculaire |
NbTa |
Poids moléculaire |
273.8542 g/mol |
Nom IUPAC |
niobium;tantalum |
InChI |
InChI=1S/Nb.Ta |
Clé InChI |
RHDUVDHGVHBHCL-UHFFFAOYSA-N |
SMILES canonique |
[Nb].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
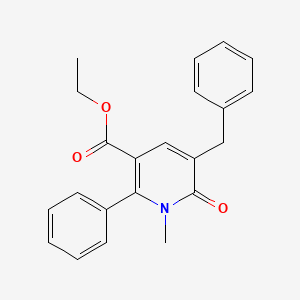
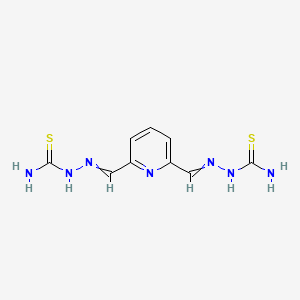
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
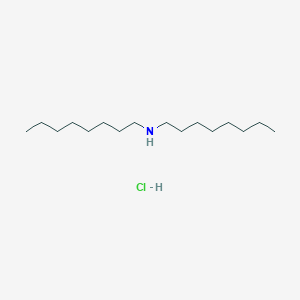
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
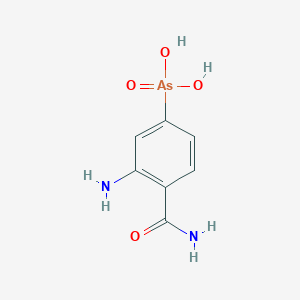
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
